Tris(trifluoroacetic acid)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide trifluoroacétique est un composé organofluoré de formule chimique CF₃CO₂H. Il s’agit d’un acide haloacétique, où les trois atomes d’hydrogène du groupe acétyle sont remplacés par des atomes de fluor. Ce composé est un liquide incolore ayant une odeur de vinaigre et est connu pour sa forte acidité, qui est significativement plus élevée que celle de l’acide acétique .

Méthodes De Préparation

L’acide trifluoroacétique est préparé industriellement par électrofluoruration de chlorure d’acétyle ou d’anhydride acétique, suivie de l’hydrolyse du fluorure de trifluoroacétyle résultant . La réaction peut être résumée comme suit :

Électrofluoruration : [ \text{CH}3\text{COCl} + 4 \text{HF} \rightarrow \text{CF}_3\text{COF} + 3 \text{H}_2 + \text{HCl} ]

Hydrolyse : [ \text{CF}_3\text{COF} + \text{H}_2\text{O} \rightarrow \text{CF}_3\text{COOH} + \text{HF} ]

Une méthode plus ancienne implique l’oxydation du 1,1,1-trifluoro-2,3,3-trichloropropène avec du permanganate de potassium {_svg_3}.

Analyse Des Réactions Chimiques

L’acide trifluoroacétique subit divers types de réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des sels de trifluoroacétate.

Réduction : Il peut être réduit pour former du trifluoroéthanol.

Substitution : Il peut subir des réactions de substitution nucléophile, où le groupe trifluorométhyle peut être remplacé par d’autres nucléophiles.

Les réactifs courants utilisés dans ces réactions comprennent le permanganate de potassium pour l’oxydation et l’hydrure de lithium et d’aluminium pour la réduction. Les principaux produits formés à partir de ces réactions comprennent les sels de trifluoroacétate et le trifluoroéthanol .

Applications dans la recherche scientifique

L’acide trifluoroacétique a une large gamme d’applications dans la recherche scientifique, notamment :

Applications De Recherche Scientifique

Tris(trifluoroacetic acid) has a wide range of applications in scientific research, including:

Mécanisme D'action

Le mécanisme par lequel l’acide trifluoroacétique exerce ses effets implique sa forte acidité et sa capacité à agir comme un nucléophile. Les atomes de fluor hautement électronégatifs affaiblissent la liaison oxygène-hydrogène, ce qui permet une plus grande acidité et stabilise la base conjuguée anionique . Cela en fait un catalyseur et un réactif efficace dans diverses réactions chimiques.

Comparaison Avec Des Composés Similaires

L’acide trifluoroacétique est unique en raison de sa forte acidité et de la présence de trois atomes de fluor. Les composés similaires comprennent :

Acide acétique : Moins acide et sans atomes de fluor.

Acide trichloroacétique : Contient des atomes de chlore au lieu de fluor, ce qui le rend moins acide que l’acide trifluoroacétique.

Acide perfluorooctanoïque : Un acide carboxylique perfluoré à chaîne plus longue ayant des applications et des propriétés différentes

Ces comparaisons mettent en évidence le caractère unique de l’acide trifluoroacétique en termes de sa forte acidité et de ses applications spécifiques dans divers domaines.

Propriétés

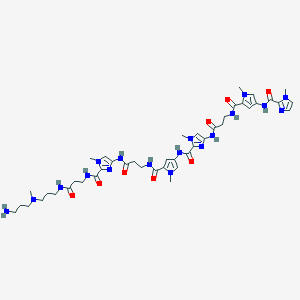

Formule moléculaire |

C43H60N18O8 |

|---|---|

Poids moléculaire |

957.1 g/mol |

Nom IUPAC |

N-[3-[3-[3-aminopropyl(methyl)amino]propylamino]-3-oxopropyl]-1-methyl-4-[3-[[1-methyl-4-[[1-methyl-4-[3-[[1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]pyrrole-2-carbonyl]amino]propanoylamino]imidazole-2-carbonyl]amino]pyrrole-2-carbonyl]amino]propanoylamino]imidazole-2-carboxamide |

InChI |

InChI=1S/C43H60N18O8/c1-56(18-7-12-44)19-8-13-45-33(62)9-14-49-41(67)37-54-31(25-60(37)5)52-34(63)10-15-48-40(66)30-22-28(24-59(30)4)51-43(69)38-55-32(26-61(38)6)53-35(64)11-16-47-39(65)29-21-27(23-58(29)3)50-42(68)36-46-17-20-57(36)2/h17,20-26H,7-16,18-19,44H2,1-6H3,(H,45,62)(H,47,65)(H,48,66)(H,49,67)(H,50,68)(H,51,69)(H,52,63)(H,53,64) |

Clé InChI |

OJMIXZGVYPMWAE-UHFFFAOYSA-N |

SMILES canonique |

CN1C=CN=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=O)NC3=CN(C(=N3)C(=O)NC4=CN(C(=C4)C(=O)NCCC(=O)NC5=CN(C(=N5)C(=O)NCCC(=O)NCCCN(C)CCCN)C)C)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-[[3-[4-(1,1-dioxothian-4-yl)oxy-2,6-dimethylphenyl]phenyl]methoxy]-2-fluorophenyl]propanoic acid](/img/structure/B10829153.png)

![(1S,2R,3R,4S,5S,6S,8R,10R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10829157.png)

![3'-({3-[(2-{[2-(dimethylamino)phenyl]formamido}ethyl)amino]phenyl}sulfamoyl)-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide hydrate dihydrochloride](/img/structure/B10829172.png)

![7,7-Dimethyl-4-propan-2-yl-3-[4-(trifluoromethyl)phenyl]spiro[3,6,8,9-tetrahydrofuro[3,4-c]quinoline-1,4'-oxane]-9-ol](/img/structure/B10829173.png)

![N-[6-(cyclopropylmethoxy)-2,2-dimethyl-2H,3H-furo[2,3-b]pyridin-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10829176.png)

![3-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-indole-2-carboxylic acid](/img/structure/B10829182.png)

![4-methyl-2-(methylamino)-N-[(1r,4r)-4-butoxycyclohexyl]pyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B10829185.png)

![2-[1-[2-(5-Chloro-2-fluorophenyl)-5-methylpyridin-4-yl]-2-oxoimidazo[4,5-c]pyridin-3-yl]acetamide](/img/structure/B10829192.png)

![2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone](/img/structure/B10829217.png)

![N-(6-(4-(2,2-Difluoroethyl)piperazin-1-yl)-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridin-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10829222.png)